

An In-depth Technical Guide to the Spectral Data of Vibsanin C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Vibsanin C**, a vibsane-type diterpene isolated from Viburnum awabuki. The structural elucidation of this complex natural product has been made possible through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document collates the available spectral data, details the experimental protocols for their acquisition, and presents a logical workflow for the structural analysis of **Vibsanin C**.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **Vibsanin C**. This information is crucial for the identification and characterization of this compound.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for **Vibsanin C** are presented below.

Table 1: ¹H NMR Spectral Data of **Vibsanin C** (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1α	2.58	ddd	13.0, 8.5, 5.0
1β	1.62	m	
2	5.35	br s	
4	5.88	S	
5	2.93	d	9.7
6α	2.45	m	
6β	2.15	m	
7	3.65	d	8.0
8	5.30	d	8.0
9	2.10	m	
10	2.93	d	9.7
12α	4.85	dd	11.5, 5.0
12β	4.75	dd	11.5, 8.5
13	2.80	m	
14	2.10	m	
15	4.88	S	
15'	4.85	S	
17	1.05	S	
18	1.75	S	
19	1.01	d	7.0
20	0.95	S	

Table 2: ¹³C NMR Spectral Data of Vibsanin C (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	48.9
2	121.8
3	142.5
4	125.5
5	55.4
6	38.2
7	88.1
8	78.8
9	45.6
10	50.1
11	41.2
12	70.1
13	46.5
14	35.5
15	150.2
16	112.5
17	21.8
18	10.9
19	15.2
20	28.7

Infrared (IR) Spectral Data

Infrared spectroscopy provides information about the functional groups present in a molecule.



Table 3: IR Spectral Data of Vibsanin C

Wavenumber (cm ⁻¹)	Interpretation	
3450	O-H stretching (hydroxyl group)	
1760	C=O stretching (γ-lactone)	
1680	C=O stretching (α , β -unsaturated ketone)	
1640	C=C stretching	

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of Vibsanin C

Ionization Mode	[M+H]+ (m/z)	Key Fragment lons (m/z)
ESI	415.2428	317, 299, 281, 253, 241, 271, 199, 171, 159, 145, 133, 119, 105

Experimental Protocols

The following sections detail the methodologies used to obtain the spectral data for **Vibsanin C**.

Isolation of Vibsanin C

Vibsanin C was isolated from the leaves of Viburnum awabuki. The general procedure involves:

• Extraction of the dried and powdered leaves with a suitable organic solvent (e.g., methanol or ethanol).



- Partitioning of the crude extract between different solvents of varying polarities to achieve a preliminary separation.
- Chromatographic separation of the desired fraction using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure **Vibsanin C**.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, such as COSY, HSQC, and HMBC, were utilized to establish the connectivity of protons and carbons and to fully assign the spectral data.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a thin film or in a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

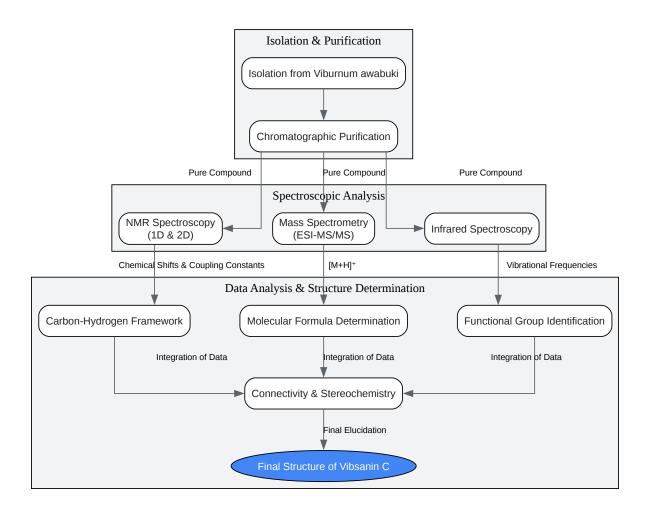
Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode. The fragmentation pattern was analyzed using tandem mass spectrometry (MS/MS) to identify characteristic fragment ions.

Visualization of Structural Elucidation Workflow

The structural elucidation of a complex natural product like **Vibsanin C** is a logical process that integrates data from various spectroscopic techniques. The following diagram, generated using the DOT language, illustrates this workflow.





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